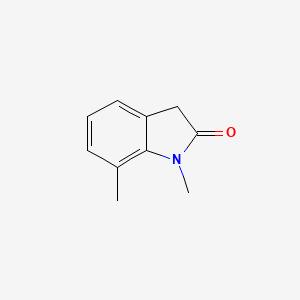
(S)-(-)-1,2-双(二苯基膦)丙烷
描述
“(S)-(-)-1,2-Bis(diphenylphosphino)propane”, also known as dppp, is an organophosphorus compound with the formula Ph2P(CH2)3PPh2 . The compound is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular weight of “(S)-(-)-1,2-Bis(diphenylphosphino)propane” is 412.4429 . The IUPAC Standard InChI is InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it serves as a catalyst for the Kumada coupling reaction . It is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .Physical And Chemical Properties Analysis
The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .科学研究应用
聚合过程中的催化作用
dppp 已用于聚合物化学领域,特别是在共聚过程的催化中。例如,dppp 衍生物的钯配合物已被证明是室温下一氧化碳与乙烯共聚的高活性催化剂,在某些条件下超过了仅基于 dppp 的体系的活性 (Doherty et al., 2002)。此外,dppp 及其衍生物已用于 Kumada 催化剂转移缩聚中,用于聚芴的受控合成,表明它们在增强聚合控制和分子量管理中的作用 (Sui et al., 2015)。
在金属有机配合物合成中的作用
dppp 在合成各种金属有机配合物中至关重要。研究报告了涉及 dppp 和钌、银等金属的配合物的制备和表征。例如,已经合成和表征了反式-[Ru(P-P)2Cl2]配合物,其中 P-P 包括 dppp,提供了对其电化学性质的见解 (Al-Noaimi et al., 2013)。类似地,多核银(I)配合物与 dppp 已被探索其结构、抗菌活性和光谱性质 (Yuan et al., 2016)。
在药物化学中的应用
在药物化学中,已发现 dppp 及其变体在潜在抗癌剂的开发中发挥作用。含有 dppp 配体的磷光 Ir(III) 配合物已被合成并评估其抗增殖特性,对癌细胞显示出有希望的活性 (Liu et al., 2019)。这表明含 dppp 的配合物在新型抗癌药物设计中的潜力。
催化过程中的配体效应
dppp 还用于研究配体对催化过程的影响。已经探索了它在影响一氧化碳和烯烃共聚等反应中的催化活性和选择性方面的作用 (Bianchini et al., 2007)。此类研究有助于更深入地理解催化机理和开发更有效的催化体系。
作用机制
Target of Action
(S)-(-)-1,2-Bis(diphenylphosphino)propane, also known as Phosphine, [(1S)-1-methyl-1,2-ethanediyl]bis[diphenyl-], is an organophosphorus compound . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis . The primary targets of this compound are metal ions, where it serves as a bidentate ligand forming six-membered chelate rings .
Mode of Action
The compound interacts with its targets (metal ions) by forming a chelate ring. This interaction results in the formation of metal complexes . For example, the complex dichloro (1,3-bis (diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the reactions it catalyzes. For instance, the nickel complex mentioned above serves as a catalyst for the Kumada coupling reaction . Additionally, it is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Result of Action
The result of the compound’s action is the formation of metal complexes that can catalyze various reactions. These complexes have been used in various chemical reactions, including the Kumada coupling reaction and the co-polymerization of carbon monoxide and ethylene .
Action Environment
The action of (S)-(-)-1,2-Bis(diphenylphosphino)propane can be influenced by environmental factors such as the presence of air, as it degrades in air to the phosphine oxide . The stability and efficacy of the compound can also be affected by the type and concentration of the metal ions it interacts with .
安全和危害
未来方向
Recent research has demonstrated that perovskite solar cells treated with 1,3-bis(diphenylphosphino)propane retained a high power conversion efficiency and exhibited superior durability after continuous operation under simulated sun illumination for more than 3,500 hours . This suggests potential future applications of the compound in the field of solar energy .
属性
IUPAC Name |
[(2S)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498337 | |
| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67884-33-7 | |
| Record name | 1,1′-[(1S)-1-Methyl-1,2-ethanediyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-Propane-1,2-diyl]bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-1,2-Bis(diphenylphosphino)-propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
![2-Hydroxy-4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055850.png)
![2-Hydroxy-5-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid](/img/structure/B3055851.png)









![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)